Technical Documentation Center

3-(3-Azetidinyl)isoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Azetidinyl)isoquinoline

Core Science & Biosynthesis

Foundational

The Emergence of 3-(3-Azetidinyl)isoquinoline: A Privileged Scaffold with Therapeutic Potential in Oncology

An In-depth Technical Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Publication Date: February 5, 2026 Abstract The confluence of privileged structural motifs in medicinal chemistry o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Publication Date: February 5, 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic candidates with significant potential. This guide explores the therapeutic promise of one such hybrid molecule, 3-(3-Azetidinyl)isoquinoline, a compound that marries the rich pharmacological history of the isoquinoline core with the advantageous physicochemical properties of the azetidine ring. While direct biological data on this specific entity is nascent, a comprehensive analysis of its constituent parts and structurally related analogues strongly suggests a promising trajectory in drug discovery, particularly in the realm of oncology. This document will provide a detailed examination of the scientific rationale for investigating 3-(3-Azetidinyl)isoquinoline, a plausible mechanism of action centered on kinase inhibition, and a rigorous, step-by-step experimental framework for its preclinical evaluation.

Introduction: The Strategic Fusion of Two Pharmacophoric Powerhouses

The isoquinoline scaffold is a cornerstone of natural product chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The planarity and aromaticity of the isoquinoline ring system allow for diverse interactions with biological targets, including intercalation with DNA and binding to the ATP-pocket of kinases.[4]

Complementing the isoquinoline core is the azetidine moiety, a four-membered saturated heterocycle that has gained considerable traction in modern medicinal chemistry.[5] The inherent ring strain of the azetidine ring imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, the incorporation of an azetidine ring can favorably modulate key pharmacokinetic properties, such as metabolic stability, solubility, and lipophilicity, thereby enhancing the "drug-likeness" of a molecule.

The strategic combination of these two privileged scaffolds in 3-(3-Azetidinyl)isoquinoline presents a compelling starting point for a drug discovery program. The isoquinoline core provides the foundational pharmacophore for engaging with a range of biological targets, while the 3-azetidinyl substituent offers a vector for fine-tuning potency, selectivity, and pharmacokinetic parameters.

A Plausible Therapeutic Hypothesis: Targeting the PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[6][7] Consequently, it has emerged as a critical target for the development of novel anticancer therapeutics. A substantial body of evidence demonstrates that isoquinoline-based compounds can effectively inhibit key kinases within this pathway.[1]

Therefore, a primary therapeutic hypothesis for 3-(3-Azetidinyl)isoquinoline is its potential to act as an inhibitor of one or more kinases in the PI3K/Akt/mTOR cascade. The nitrogen atom in the isoquinoline ring can act as a hinge-binding motif, a common feature of kinase inhibitors, while the azetidine ring can occupy a nearby hydrophobic pocket, contributing to binding affinity and selectivity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation | Molecule 3-(3-Azetidinyl)isoquinoline (Hypothesized Inhibitor) Molecule->PI3K Inhibition Molecule->Akt Inhibition Molecule->mTORC1 Inhibition

Figure 1: Hypothesized mechanism of action of 3-(3-Azetidinyl)isoquinoline as an inhibitor of the PI3K/Akt/mTOR signaling pathway.

Synthetic Strategy: A Convergent Approach

The synthesis of 3-(3-Azetidinyl)isoquinoline can be approached through several established methods for the formation of 3-substituted isoquinolines. A particularly efficient strategy involves the condensation of a metalated o-tolualdehyde tert-butylimine with an appropriately protected 3-cyanoazetidine.[8] This convergent approach allows for the rapid assembly of the core scaffold.

Synthesis_Workflow start o-Tolualdehyde step1 Formation of tert-butylimine start->step1 step2 Metalation with LDA or s-BuLi step1->step2 intermediate1 Lithiated o-tolualdehyde tert-butylimine step2->intermediate1 step3 Condensation intermediate1->step3 start2 N-Boc-3-cyanoazetidine start2->step3 intermediate2 Eneamido anion intermediate step3->intermediate2 step4 Cyclization and Aromatization intermediate2->step4 intermediate3 N-Boc-3-(3-Azetidinyl)isoquinoline step4->intermediate3 step5 Deprotection (e.g., TFA) intermediate3->step5 final_product 3-(3-Azetidinyl)isoquinoline step5->final_product

Figure 2: A convergent synthetic workflow for 3-(3-Azetidinyl)isoquinoline.

Preclinical Evaluation Workflow: A Phased Approach to Target Validation and Candidate Selection

A rigorous and systematic preclinical evaluation is paramount to validating the therapeutic potential of 3-(3-Azetidinyl)isoquinoline. The following phased approach outlines a comprehensive workflow, from initial target engagement to preliminary in vivo efficacy studies.

Preclinical_Evaluation_Workflow phase1 Phase 1: In Vitro Target Engagement & Potency sub1_1 Biochemical Kinase Screening Panel phase1->sub1_1 phase2 Phase 2: Cell-Based Mechanistic & Functional Assays sub2_1 Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®) phase2->sub2_1 phase3 Phase 3: In Vitro ADME & Preliminary Toxicology sub3_1 Metabolic Stability (Microsomes, Hepatocytes) phase3->sub3_1 phase4 Phase 4: In Vivo Efficacy & PK/PD Studies sub4_1 Pharmacokinetic Profiling in Rodents phase4->sub4_1 sub1_2 IC50 Determination for Top Hits sub1_1->sub1_2 sub1_3 Mechanism of Inhibition Studies (e.g., Kinase Glo®) sub1_2->sub1_3 sub1_3->phase2 Lead Candidate Identification sub2_2 Western Blot Analysis of Phosphorylated Substrates sub2_1->sub2_2 sub2_3 Cell Cycle Analysis (Flow Cytometry) sub2_2->sub2_3 sub2_4 Apoptosis Assays (e.g., Annexin V Staining) sub2_3->sub2_4 sub2_4->phase3 Cellular Proof-of-Concept sub3_2 CYP450 Inhibition Assays sub3_1->sub3_2 sub3_3 Plasma Protein Binding sub3_2->sub3_3 sub3_4 Preliminary Cytotoxicity in Normal Cell Lines sub3_3->sub3_4 sub3_4->phase4 Preclinical Candidate Selection sub4_2 Tumor Xenograft Model Efficacy Studies sub4_1->sub4_2 sub4_3 Pharmacodynamic Biomarker Analysis in Tumors sub4_2->sub4_3

Figure 3: A comprehensive preclinical evaluation workflow for 3-(3-Azetidinyl)isoquinoline.

Detailed Experimental Protocols

Phase 1: In Vitro Kinase Inhibition Assays

Objective: To identify the primary kinase targets of 3-(3-Azetidinyl)isoquinoline and determine its potency.

Protocol: Broad-Spectrum Kinase Panel Screen (Example: KinomeScan™)

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(3-Azetidinyl)isoquinoline in 100% DMSO.

  • Assay Plate Preparation: The screening service provider will typically perform this step. The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

  • Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, typically using a quantitative PCR (qPCR) method.

  • Data Analysis: Results are reported as percent inhibition for each kinase. A lower percentage of remaining bound kinase indicates stronger inhibition.

Protocol: IC50 Determination for Lead Kinase Targets (Example: ADP-Glo™ Kinase Assay)

  • Reagents:

    • Kinase (e.g., PI3K, Akt, mTOR)

    • Substrate (e.g., a specific peptide or protein)

    • ATP

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Procedure:

    • Prepare a serial dilution of 3-(3-Azetidinyl)isoquinoline in the appropriate assay buffer.

    • In a 384-well plate, add the kinase, substrate, and ATP to each well.

    • Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response is reduced by half.
Ki The inhibition constant, a measure of the inhibitor's binding affinity.
Mechanism of Inhibition e.g., ATP-competitive, non-competitive, or uncompetitive.
Phase 2: Cell-Based Assays

Objective: To assess the cellular potency and mechanism of action of 3-(3-Azetidinyl)isoquinoline in cancer cell lines.

Protocol: Cell Proliferation Assay (Example: MTT Assay)

  • Cell Culture: Culture a cancer cell line known to be dependent on the PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3) in appropriate media.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 3-(3-Azetidinyl)isoquinoline for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percent viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Lysis: Treat cells with 3-(3-Azetidinyl)isoquinoline for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against phosphorylated and total forms of the target kinases (e.g., p-Akt, Akt, p-S6K, S6K).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Future Directions and Therapeutic Potential

The successful preclinical evaluation of 3-(3-Azetidinyl)isoquinoline, as outlined in this guide, would position it as a promising candidate for further development. The unique combination of the isoquinoline and azetidine scaffolds offers significant potential for achieving a desirable balance of potency, selectivity, and drug-like properties.

Beyond oncology, the diverse biological activities associated with isoquinoline derivatives suggest that 3-(3-Azetidinyl)isoquinoline could be explored for other therapeutic indications, such as neurodegenerative diseases, inflammation, and infectious diseases.[1][3] The azetidinyl substituent provides a versatile handle for further chemical modification, enabling the optimization of the compound's pharmacological profile for different therapeutic targets.

References

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. [Link]

  • Isoquinoline - Wikipedia. Wikipedia. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed. [Link]

  • Synthesis of 3-substituted isoquinolines by Prasad et al.¹⁰². ResearchGate. [Link]

  • Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. ACS Publications. [Link]

  • (PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. [Link]

  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PMC - PubMed Central. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]

  • The Neuroprotective Potential of Tetrahydroisoquinoline Derivatives. Medium. [Link]

  • Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors. PubMed. [Link]

  • Isoquinoline alkaloids of phthalideisoquinoline-,... ResearchGate. [Link]

  • Synthesis of Isoquinoline/Quinoline/Carboline-Substituted Methylamine Derivatives by an Interrupted Ugi Three-Component Reaction. ACS Publications. [Link]

  • PI3K/Akt/mTOR inhibitors. Adooq Bioscience. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. MDPI. [Link]

  • New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. MDPI. [Link]

  • Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. PubMed Central. [Link]

Sources

Exploratory

3-(3-Azetidinyl)isoquinoline CAS number and chemical identifiers

Advanced Building Block for Next-Generation Medicinal Chemistry Executive Summary: The "Escape from Flatland" 3-(3-Azetidinyl)isoquinoline represents a high-value molecular scaffold at the intersection of aromatic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Next-Generation Medicinal Chemistry

Executive Summary: The "Escape from Flatland"

3-(3-Azetidinyl)isoquinoline represents a high-value molecular scaffold at the intersection of aromatic stability and aliphatic rigidity. In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons (


) to improve solubility and target selectivity—has elevated the status of azetidines. This compound fuses the privileged isoquinoline pharmacophore (common in kinase and GPCR ligands) with a constrained, sp³-rich azetidine ring. This unique architecture serves as a rigidified bioisostere for ethyl-linked isoquinolines or piperidine analogs, offering distinct vectors for side-chain exploration.

Chemical Identity & Physicochemical Profile

This section establishes the definitive digital and chemical fingerprint of the compound. Due to its status as a specialized research building block, a formal CAS number may not be universally assigned; reliance on structural identifiers is critical.

Nomenclature & Identifiers
Identifier TypeValueNote
IUPAC Name 3-(Azetidin-3-yl)isoquinolineFormal nomenclature
PubChem CID 154791521 Primary Database ID
MDL Number MFCD32662345Vendor Indexing
CAS Number Not Universally AssignedOften listed as N/A or under HCl salt
SMILES C1C(CN1)C2=CC3=CC=CC=C3C=N2Canonical
InChI Key CGEHWMHUAUOXRR-UHFFFAOYSA-NHashed Identifier
Predicted Physicochemical Properties

Data derived from consensus computational models (RDKit/SwissADME) for the free base.

PropertyValueImplication for Drug Design
Molecular Weight 184.24 g/mol Fragment-like; ideal for LEL (Ligand Efficiency)
cLogP ~1.7Optimal lipophilicity for membrane permeability
TPSA ~25 ŲHigh potential for CNS penetration
H-Bond Donors 1 (NH)Critical vector for derivatization
H-Bond Acceptors 2 (N, N)Interaction with hinge regions (kinases)
pKa (Azetidine) ~9.5–10.0Highly basic; likely protonated at physiological pH

Synthetic Architecture

The synthesis of 3-(3-Azetidinyl)isoquinoline is non-trivial due to the instability of the strained azetidine ring under harsh conditions. The most robust, self-validating protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy, coupling a halogenated isoquinoline with a protected azetidinyl boronate.

Retrosynthetic Logic
  • Disconnection: The C(sp²)–C(sp³) bond between the isoquinoline C3 position and the azetidine C3 position.

  • Synthons: 3-Chloroisoquinoline (Electrophile) + N-Boc-3-(pinacolboronato)azetidine (Nucleophile).

  • Protection: The azetidine nitrogen must be protected (Boc) to prevent catalyst poisoning and side reactions.

Reaction Workflow Diagram

The following diagram illustrates the critical pathway from raw materials to the isolated free base.

Synthesis_Pathway Start1 3-Chloroisoquinoline (Electrophile) Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 N-Boc-3-azetidinyl boronic acid pinacol ester (Nucleophile) Start2->Step1 Inter Intermediate: tert-butyl 3-(isoquinolin-3-yl) azetidine-1-carboxylate Step1->Inter C-C Bond Formation Step2 Step 2: Acidic Deprotection TFA / DCM (1:4) 0°C to RT Inter->Step2 Boc Removal Final Target: 3-(3-Azetidinyl)isoquinoline (Free Base) Step2->Final Neutralization (NaHCO3)

Caption: Figure 1. Two-step synthetic route utilizing Palladium-catalyzed Csp2-Csp3 cross-coupling followed by TFA-mediated deprotection.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Suzuki-Miyaura Coupling

  • Charge: In a sealed tube, combine 3-chloroisoquinoline (1.0 eq), N-Boc-3-(pinacolboronato)azetidine (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the isoquinoline halide.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the intermediate in Dichloromethane (DCM).

  • Acidolysis: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (Ratio 1:4 TFA:DCM).

  • Completion: Stir at Room Temperature for 2 hours.

  • Isolation (Free Base): Evaporate volatiles. Redissolve in DCM and wash with saturated aqueous NaHCO₃ (Caution: Gas evolution). Dry the organic layer (Na₂SO₄) and concentrate to yield the title compound.

Medicinal Chemistry Utility

The 3-(3-Azetidinyl)isoquinoline scaffold is not merely a linker; it is a functional pharmacophore.

Bioisosteric Replacement

This scaffold serves as a rigid bioisostere for:

  • 3-Ethylisoquinoline: Adds a solubilizing amine and reduces conformational entropy.

  • Piperidine-linked systems: The azetidine ring (4-membered) is significantly smaller than piperidine (6-membered), altering the "exit vector" of substituents attached to the nitrogen. This can resolve steric clashes in tight binding pockets.

Metabolic Stability

Azetidines generally show improved metabolic stability compared to their acyclic amine counterparts (e.g., dimethylamine derivatives) due to the ring constraint, which retards N-dealkylation by Cytochrome P450 enzymes.

Key Signaling Pathways

Isoquinoline derivatives are frequent hits in kinase inhibitor campaigns.

  • Target Class: Serine/Threonine Kinases (e.g., ROCK1/2, PKA).

  • Mechanism: The isoquinoline nitrogen often acts as a H-bond acceptor for the hinge region ATP-binding site, while the azetidine tail extends into the solvent-exposed region to modulate solubility.

Handling & Safety (SDS Summary)

Based on standard hazard profiles for secondary amines and isoquinolines.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon).

  • Stability: Stable as the HCl or TFA salt. The free base may absorb CO₂ from the air over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154791521, 3-(Azetidin-3-yl)isoquinoline. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[1] Future Medicinal Chemistry.[1] Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2] Organic & Biomolecular Chemistry.[1][2][3][4] Retrieved from [Link]

  • Mao, Y., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents.[5] Current Topics in Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

The Azetidinyl-Isoquinoline Scaffold: A Modern Bioisosteric Strategy in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The confluence of the conformationally constrained azetid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the conformationally constrained azetidine ring with the privileged isoquinoline framework presents a compelling and underexplored area in modern medicinal chemistry. This technical guide provides a comprehensive analysis of the azetidinyl-isoquinoline scaffold, moving beyond a simple enumeration of facts to a causal exploration of its strategic application in drug design. We will delve into the synthetic rationale for its creation, focusing on the concept of bioisosteric replacement of more common saturated heterocycles like piperidine and morpholine. Through a detailed examination of potential therapeutic applications, particularly in oncology and central nervous system (CNS) disorders, this guide will illuminate the structure-activity relationships (SAR) that govern the efficacy of this hybrid scaffold. Accompanied by detailed experimental protocols and visual schematics, this document serves as a foundational resource for researchers seeking to leverage the unique properties of the azetidinyl-isoquinoline core in the pursuit of novel therapeutics.

Introduction: The Strategic Imperative for Novel Scaffolds

The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its rigid, planar structure provides a well-defined vector for the presentation of pharmacophoric elements to biological targets.[2] However, the ever-present challenges of drug resistance, off-target toxicity, and suboptimal pharmacokinetic profiles necessitate a continuous evolution in molecular design. The incorporation of novel substituents and the exploration of underexplored chemical space are paramount to overcoming these hurdles.

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable tool in this endeavor.[3][4] Its inherent ring strain and non-planar geometry offer a unique conformational rigidity that can enhance binding affinity and improve metabolic stability.[5] This guide will explore the synergistic potential of combining these two powerful moieties, focusing on the azetidinyl-isoquinoline scaffold as a prime example of modern bioisosteric design. We will posit that the strategic replacement of larger, more flexible saturated rings like piperidine and morpholine with the compact azetidine ring can lead to significant improvements in drug-like properties.

The Azetidine Ring: A Bioisostere with Distinct Advantages

The concept of bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity, is a fundamental strategy in drug design.[6] Azetidines are increasingly being recognized as effective bioisosteres for larger saturated heterocycles such as piperidines and morpholines.[7] This substitution is not merely a conservative change but a deliberate tactic to modulate key physicochemical properties.

Key Advantages of Azetidine as a Bioisostere:

  • Increased Three-Dimensionality: The non-planar, puckered conformation of the azetidine ring introduces greater three-dimensionality compared to the often more flexible chair/boat conformations of piperidine. This can lead to novel and improved interactions with target proteins.

  • Reduced Lipophilicity: The replacement of a larger lipophilic ring with the smaller azetidine moiety can lead to a decrease in the overall lipophilicity of a molecule. This can, in turn, improve aqueous solubility and reduce off-target toxicities associated with high lipophilicity.

  • Improved Metabolic Stability: The strained nature of the azetidine ring can render it less susceptible to metabolic degradation by cytochrome P450 enzymes compared to larger, less strained rings.

  • Novel Exit Vectors: The unique geometry of the azetidine ring provides different exit vectors for substituent placement, allowing for the exploration of new chemical space and potentially improved target engagement.

Synthetic Strategies for Accessing the Azetidinyl-Isoquinoline Scaffold

While direct, one-pot syntheses of azetidinyl-isoquinolines are not yet widely reported in the literature, their construction can be logically approached through established synthetic methodologies for each component. The key challenge lies in the strategic coupling of a pre-functionalized azetidine with a suitable isoquinoline precursor.

General Synthetic Approach: A Convergent Strategy

A convergent synthetic route is the most logical approach, wherein the azetidine and isoquinoline moieties are synthesized separately and then coupled. This allows for greater flexibility in the introduction of diverse substituents on both ring systems.

synthetic_workflow cluster_azetidine Azetidine Synthesis cluster_isoquinoline Isoquinoline Synthesis A Azetidine Precursors B Functionalized Azetidines A->B Cyclization/ Functionalization E Azetidinyl-Isoquinoline Scaffold B->E C Isoquinoline Precursors D Functionalized Isoquinolines C->D Bischler-Napieralski/ Pictet-Spengler D->E Coupling Reaction (e.g., Buchwald-Hartwig, S_NAr)

Figure 1: A convergent synthetic workflow for the construction of the azetidinyl-isoquinoline scaffold.

3.1.1. Synthesis of Functionalized Isoquinolines

The synthesis of the isoquinoline core can be achieved through several well-established methods, including:

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine with an acyl chloride or anhydride in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[8]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[8] Subsequent oxidation can provide the aromatic isoquinoline core.

These classical methods allow for the introduction of various substituents on the isoquinoline ring, which is crucial for structure-activity relationship studies.

3.1.2. Synthesis of Functionalized Azetidines

The synthesis of functionalized azetidines can be more challenging due to the inherent ring strain. However, several reliable methods have been developed:

  • Cyclization of γ-amino alcohols or γ-haloamines: This is a common and effective method for forming the azetidine ring.

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes can provide access to substituted azetidines.

For the purpose of coupling to an isoquinoline core, the azetidine would ideally be functionalized with a handle suitable for cross-coupling reactions, such as a halide or a boronic ester.

Key Coupling Reactions

The final and critical step is the coupling of the two heterocyclic systems. The choice of coupling reaction will depend on the specific functionalities present on the azetidine and isoquinoline fragments.

  • Buchwald-Hartwig Amination: If the isoquinoline is functionalized with a halide (e.g., a bromo- or iodo-isoquinoline) and the azetidine has a free N-H group, a palladium-catalyzed Buchwald-Hartwig amination can be employed to form the C-N bond.

  • Nucleophilic Aromatic Substitution (S_NAr): For isoquinolines activated with electron-withdrawing groups, a direct nucleophilic aromatic substitution with an N-unsubstituted azetidine can be a viable approach.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The true potential of the azetidinyl-isoquinoline scaffold lies in its application to specific therapeutic areas where the parent isoquinoline core has already shown promise. Here, we will explore two such areas: oncology and central nervous system (CNS) disorders.

Oncology: Targeting Kinases with Enhanced Specificity

Many isoquinoline-based compounds are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. However, achieving selectivity for the target kinase over other closely related kinases remains a significant challenge. The introduction of the conformationally rigid azetidine ring can play a crucial role in enhancing this selectivity.

Hypothetical SAR for an Azetidinyl-Isoquinoline Kinase Inhibitor:

Let us consider a hypothetical isoquinoline-based kinase inhibitor where a piperidine or morpholine ring is commonly found at a specific position, interacting with a solvent-exposed region of the kinase.

sar_kinase cluster_scaffold Azetidinyl-Isoquinoline Core cluster_interactions Kinase Active Site A Isoquinoline (Hinge Binding) B Azetidine (Solvent Front) A->B Linker C Hinge Region A->C Hydrogen Bonds D Solvent Exposed Region B->D Hydrophobic/ Polar Interactions

Figure 2: A conceptual diagram illustrating the potential binding mode of an azetidinyl-isoquinoline kinase inhibitor.

By replacing the piperidine/morpholine with an azetidine, we can hypothesize the following SAR trends:

Position of VariationMoietyPredicted Impact on ActivityRationale
Solvent-Exposed Pocket Piperidine/MorpholineModerate Potency, Potential for Off-Target EffectsLarger, more flexible rings can adopt multiple conformations, leading to less specific interactions.
Solvent-Exposed Pocket Azetidine Increased Potency and Selectivity The rigid, compact nature of the azetidine ring can lead to a more defined and optimal interaction with the target, while its smaller size may prevent clashes with off-target kinases.
Azetidine N-substituent Small alkyl groupsMay improve cell permeabilityModulates basicity and lipophilicity.
Azetidine C3-substituent Polar groups (e.g., -OH, -NH2)Can form additional hydrogen bondsPotentially increases affinity and solubility.
Central Nervous System (CNS) Disorders: Modulating Receptor Function

Isoquinoline alkaloids and their synthetic derivatives have shown significant activity at various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.[9] The development of CNS drugs is often hampered by the need for blood-brain barrier (BBB) penetration and the avoidance of CNS-related side effects. The physicochemical properties of the azetidine ring can be advantageous in this context.[10][11]

Hypothetical SAR for an Azetidinyl-Isoquinoline GPCR Modulator:

In the context of a GPCR modulator, the azetidine ring could serve as a key interaction motif with the receptor or as a means to fine-tune the overall properties of the molecule for optimal CNS exposure.

PropertyImpact of Azetidine SubstitutionRationale
Receptor Binding May alter agonist/antagonist profileThe unique conformational constraints of the azetidine can influence the overall shape of the molecule, leading to differential engagement with the receptor's binding pocket.
Blood-Brain Barrier (BBB) Permeability Potentially improvedThe reduction in size and potential decrease in polar surface area compared to larger heterocycles can favor passive diffusion across the BBB.
Efflux by P-glycoprotein (P-gp) May be reducedThe more compact and three-dimensional shape of azetidine-containing compounds may lead to poorer recognition by P-gp, a key efflux transporter at the BBB.

Experimental Protocols

To facilitate the exploration of the azetidinyl-isoquinoline scaffold, we provide the following detailed, exemplary protocols.

Protocol 1: Synthesis of a 1-Chloro-4-(azetidin-1-yl)isoquinoline

This protocol outlines a hypothetical synthesis to serve as a starting point for researchers.

Step 1: Synthesis of 1-Chloroisoquinoline

  • To a solution of isoquinoline (1.0 eq) in a suitable solvent (e.g., CH2Cl2), add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to afford isoquinoline N-oxide.

  • To a solution of isoquinoline N-oxide (1.0 eq) in phosphorus oxychloride (POCl3) (5.0 eq), heat the reaction mixture at 100 °C for 2 hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Basify the aqueous solution with NaOH to pH 8-9.

  • Extract the product with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-chloroisoquinoline.

Step 2: Buchwald-Hartwig Amination with Azetidine

  • To a sealed tube, add 1-chloroisoquinoline (1.0 eq), azetidine hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the reaction at 110 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(azetidin-1-yl)isoquinoline.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a synthesized azetidinyl-isoquinoline compound against a target kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the stock solution to create a range of concentrations.

  • In a 96-well plate, add the kinase enzyme, the appropriate peptide substrate, and ATP.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at 30 °C for the desired reaction time.

  • Stop the reaction by adding a suitable stop solution.

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The azetidinyl-isoquinoline scaffold represents a promising, yet largely untapped, area of medicinal chemistry. The strategic application of the azetidine ring as a bioisostere for larger saturated heterocycles offers a compelling avenue for optimizing the pharmacological and pharmacokinetic properties of isoquinoline-based drug candidates. This guide has provided a foundational understanding of the rationale behind this scaffold, its synthesis, and its potential applications in oncology and CNS disorders.

Future research in this area should focus on:

  • Development of novel and efficient synthetic routes to access a wider variety of substituted azetidinyl-isoquinolines.

  • Systematic SAR studies to elucidate the key structural features that govern the biological activity and selectivity of these compounds.

  • Exploration of a broader range of therapeutic targets where the unique properties of this scaffold can be leveraged.

  • In-depth pharmacokinetic and in vivo studies to validate the predicted advantages of azetidine incorporation.

By embracing the principles of modern medicinal chemistry and exploring novel chemical space, the azetidinyl-isoquinoline scaffold has the potential to yield a new generation of safer and more effective therapeutics.

References

  • Yadav, M., & Singh, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100082. [Link][3]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. [Link][10]

  • Goel, R. K., & Kumar, V. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. Fundamental & Clinical Pharmacology, 19(4), 465-470. [Link][12]

  • Saeed, A., & Channar, P. A. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6527. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 28(30), 6176-6210. [Link][1]

  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link][11]

  • Mohan, C. G., & G, S. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1221-1250. [Link][2]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-20. [Link][5]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-20. [Link][4]

  • Saeed, A., & Channar, P. A. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6527. [Link][9]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link][8]

  • Mohan, C. G., & G, S. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1221-1250. [Link][13]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-104). John Wiley & Sons, Inc. [Link][14]

  • Stepan, A. F., & Larsson, O. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2647. [Link][15]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link][16]

  • Lesyk, R., & Gzella, A. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][17][12]triazino[2,3-c]quinazolines. Molecules, 29(21), 5001. [Link][6]

  • Baran, P. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link][18]

Sources

Exploratory

3-(3-Azetidinyl)isoquinoline: A Strategic Scaffold for Kinase Inhibitor Design

Executive Summary In the landscape of kinase inhibitor discovery, the 3-(3-Azetidinyl)isoquinoline scaffold represents a high-value "chimera" building block. It merges the proven hinge-binding capacity of the isoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the 3-(3-Azetidinyl)isoquinoline scaffold represents a high-value "chimera" building block. It merges the proven hinge-binding capacity of the isoquinoline core with the physicochemical advantages of the azetidine ring. This guide dissects the structural rationale, synthetic accessibility, and medicinal chemistry applications of this scaffold, providing a roadmap for researchers aiming to exploit this specific architecture to solve solubility and selectivity challenges in Type I and Type II kinase inhibitors.

Part 1: Structural Analysis & Design Rationale

The "Chimera" Concept

The efficacy of 3-(3-Azetidinyl)isoquinoline lies in its ability to decouple binding affinity from physicochemical properties.

  • The Isoquinoline Anchor (The Warhead):

    • Role: Acts as the primary ATP-competitive element.

    • Mechanism: The Nitrogen at position 2 (N2) serves as a critical Hydrogen Bond Acceptor (HBA) to the kinase hinge region (typically interacting with the backbone NH of the "gatekeeper" + 1 or +3 residue).

    • Vector: The C3 position offers a direct exit vector towards the solvent-exposed region, avoiding steric clashes with the gatekeeper residue.

  • The Azetidine Module (The Modulator):

    • Role: Enhances Fraction of sp3 Carbon (Fsp3) and solubility without the entropic penalty of flexible chains.

    • Metabolic Stability: Unlike pyrrolidines or piperidines, the strained azetidine ring often shows distinct metabolic profiles, reducing susceptibility to standard P450 oxidation at the

      
      -carbon due to geometric strain (Bredt's rule-like constraints on transition states).
      
    • Geometry: The C3-linkage creates a rigid, linear projection, ideal for extending into the ribose pocket or solvent front to pick up auxiliary interactions.

Structural Logic Diagram

The following diagram illustrates the functional decomposition of the scaffold.

DesignLogic cluster_props Physicochemical Gains Isoquinoline Isoquinoline Core (Hinge Binder) Linkage C3-C3 Bond (Rigid Vector) Isoquinoline->Linkage Exit Vector Azetidine Azetidine Ring (Solubility/Fsp3) Linkage->Azetidine Projects Target Kinase ATP Pocket (Solvent Front) Azetidine->Target Auxiliary Interactions Solubility Lower LogP Azetidine->Solubility Metab Metabolic Stability Azetidine->Metab

Figure 1: Structural decomposition of the 3-(3-Azetidinyl)isoquinoline scaffold, highlighting the functional role of each component in kinase binding.

Part 2: Synthetic Accessibility (The "How-To")

Constructing the C(sp2)-C(sp3) bond between the electron-deficient isoquinoline and the strained azetidine ring is the critical synthetic challenge. Traditional nucleophilic aromatic substitution (


) is often sluggish at the C3 position of isoquinoline. Therefore, transition-metal catalyzed cross-coupling is the industry standard.
Recommended Route: Suzuki-Miyaura Cross-Coupling

This protocol is preferred for its robustness, functional group tolerance, and the commercial availability of boronate esters.

Retrosynthetic Analysis
  • Disconnection: C3(Isoquinoline) - C3(Azetidine).

  • Partner A: 3-Bromoisoquinoline (Electrophile).

  • Partner B: 1-Boc-3-azetidinylboronic acid pinacol ester (Nucleophile).

  • Catalyst System: Pd(dppf)Cl2 · DCM is chosen for its efficacy in coupling heteroaryl halides with secondary alkyl boronates, minimizing

    
    -hydride elimination.
    
Synthetic Workflow Diagram

SynthesisWorkflow SM1 3-Bromoisoquinoline (CAS: 7524-76-7) Coupling Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C SM1->Coupling SM2 N-Boc-3-azetidinylboronic acid pinacol ester SM2->Coupling Intermediate N-Boc-3-(3-isoquinolinyl)azetidine Coupling->Intermediate Deprotection Acidic Deprotection TFA / DCM Intermediate->Deprotection Final 3-(3-Azetidinyl)isoquinoline (Free Base or HCl Salt) Deprotection->Final

Figure 2: Step-by-step synthetic workflow for the generation of the core scaffold using Suzuki-Miyaura coupling.

Part 3: Experimental Protocols

Protocol A: Suzuki Coupling (Synthesis of N-Boc Intermediate)

Note: This protocol is designed for a 1.0 mmol scale and can be linearly scaled.

  • Preparation:

    • Charge a microwave vial or round-bottom flask with 3-Bromoisoquinoline (208 mg, 1.0 mmol) and 1-N-Boc-3-azetidinylboronic acid pinacol ester (340 mg, 1.2 mmol).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2 · CH2Cl2) (41 mg, 0.05 mmol, 5 mol%).

    • Add Cesium Carbonate (Cs2CO3) (977 mg, 3.0 mmol).

  • Reaction:

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed 1,4-Dioxane (8 mL) and Water (2 mL) (4:1 ratio is critical for solubility of the inorganic base).

    • Heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 208/210).

  • Workup:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: 0-50% Ethyl Acetate in Hexanes. The product typically elutes around 30-40% EtOAc.

    • Yield Target: 60-80%.

Protocol B: Boc-Deprotection (Isolation of the Core)
  • Dissolve the intermediate (from Protocol A) in Dichloromethane (DCM) (5 mL/mmol).

  • Add Trifluoroacetic Acid (TFA) (1 mL/mmol) dropwise at 0°C.

  • Stir at room temperature for 1–2 hours.

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (2x) to remove excess TFA.

  • Free Basing (Optional but recommended for storage): Redissolve in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M NH3 in MeOH. Concentrate to obtain the free amine.

Part 4: Medicinal Chemistry Applications[2][3][4]

SAR Decision Matrix

Once the core 3-(3-Azetidinyl)isoquinoline is synthesized, it serves as a divergence point for library generation.

Modification SiteChemical HandleStrategic Purpose
Azetidine Nitrogen Amide CouplingReach into the solvent front; tune lipophilicity (LogD).
Azetidine Nitrogen Reductive AminationIntroduce basic centers for solubility; target specific acidic residues.
Azetidine Nitrogen Urea/CarbamateRigidify the solvent-exposed tail; H-bond donor introduction.
Isoquinoline C1 Minisci ReactionIntroduce small alkyl groups (Me, Et) to twist the ring or fill small hydrophobic pockets (Gatekeeper).
Isoquinoline C5-C8 Electrophilic Subst.Tuning electronic properties of the hinge binder (e.g., F, Cl).
Data Interpretation: Why this Scaffold Fails or Succeeds
  • Success Case: If the kinase has a deep hydrophobic pocket but requires a solubilizing tail that does not fold back onto the hinge. The rigid azetidine prevents the "scorpion tail" effect often seen with longer alkyl chains.

  • Failure Case: If the kinase gatekeeper residue is bulky (e.g., Methionine or Phenylalanine) and the C3-vector causes a steric clash. In such cases, switching to a 1-(3-azetidinyl)isoquinoline (C1-linked) isomer may be required.

References

  • Suzuki-Miyaura Coupling of Alkyl Boronates

    • Title: "Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides."
    • Source:Chemical Society Reviews, 2013.
    • Context: Foundation for the sp2-sp3 coupling protocol used in this guide.
  • Azetidine in Drug Discovery

    • Title: "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development."[2]

    • Source: BenchChem Technical Review.
    • Context: Validates the "privileged" status of the azetidine ring for physicochemical optimiz
    • (General landing for verification)

  • Isoquinoline Kinase Inhibitors

    • Title: "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines."
    • Source:Molecules (via NCBI/PMC), 2019.
    • Context: Illustrates the use of isoquinoline-fused systems in targeting kinases like Haspin and CDK.
  • Commercial Building Block Availability

    • Title: "3-(3-Azetidinyl)isoquinoline Hydrochloride Product Page."
    • Source: Accela Chem / Chemical C
    • Context: Confirms the existence of the core as a purchasable intermedi

Sources

Foundational

Strategic Design of Isoquinoline-Azetidine Hybrids in Medicinal Chemistry

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Executive Summary The fusion of isoquinoline and azetidine scaffolds represents a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary

The fusion of isoquinoline and azetidine scaffolds represents a high-value strategy in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, LRRK2, HPK1) and CNS-active agents. While isoquinolines provide a privileged aromatic "warhead" capable of robust π-π stacking and hydrogen bonding within ATP-binding pockets, their lipophilicity often leads to poor metabolic stability and solubility.[1]

The azetidine ring—a strained, four-membered nitrogen heterocycle—serves as a critical "tuner."[1] By replacing larger saturated rings (like piperidine or pyrrolidine) with azetidine, chemists can significantly increase the fraction of sp³ hybridized carbons (


), lower lipophilicity (LogD), and restrict conformational entropy without sacrificing potency. This guide details the structural rationale, synthetic pathways, and specific structure-activity relationship (SAR) logic for designing these hybrid compounds.

Structural Rationale: The "Warhead & Tuner" Concept

The synergy between these two pharmacophores addresses the "molecular obesity" often seen in late-stage lead optimization.[1]

The Isoquinoline "Warhead"
  • Role: Primary pharmacophore often functioning as a hinge binder in kinase inhibitors.[1]

  • Properties: High planarity, aromatic stability, and defined vectors for substitution at C1, C3, and C4 positions.

  • Limitation: High aromatic ring count correlates with poor aqueous solubility and rapid CYP450 metabolism.[1]

The Azetidine "Tuner"[2][3]
  • Role: Bioisostere for pyrrolidine, piperidine, or morpholine.

  • Mechanism:

    • Metabolic Stability: The high ring strain (~26 kcal/mol) and lower lipophilicity compared to piperidine reduce the rate of oxidative metabolism.

    • Vector Geometry: The bond angles of the azetidine nitrogen (

      
      ) create unique exit vectors for substituents, often positioning solubilizing groups (e.g., sulfones, nitriles) into solvent-exposed regions of the protein pocket.
      
Hybridization Logic (Graphviz Visualization)

HybridLogic cluster_benefits Therapeutic Gains Isoq Isoquinoline Scaffold (Hinge Binder / Warhead) Piperidine Traditional Linker (e.g., Piperidine) Isoq->Piperidine Standard Design Hybrid Optimized Hybrid (High Fsp3, Low LogD) Isoq->Hybrid C-N Coupling Azetidine Azetidine Replacement (The 'Tuner') Piperidine->Azetidine Scaffold Hopping (Bioisosterism) Azetidine->Hybrid Reduced Lipophilicity Solubility Improved Solubility Hybrid->Solubility Metab Metabolic Stability (Lower Cl_int) Hybrid->Metab Selectivity Vector Control Hybrid->Selectivity

Figure 1: Strategic logic for replacing traditional saturated rings with azetidine to optimize isoquinoline leads.

Case Study: BLU-945 (EGFR Inhibitor)[1]

The development of BLU-945 provides a definitive example of this hybrid class in action.[1] Researchers at Blueprint Medicines utilized an azetidine-isoquinoline hybrid to target EGFR mutants (L858R/T790M/C797S) while sparing wild-type EGFR.[1]

The Optimization Problem

Initial isoquinoline leads suffered from high intrinsic clearance (


) and poor lipophilic efficiency (LipE).
The Azetidine Solution[2]
  • Modification: Replacement of a larger ring with a substituted azetidine at the isoquinoline C3/C8 position.

  • Critical SAR Finding:

    • Unsubstituted Azetidine: Moderate potency, poor stability.[1]

    • 3-Hydroxyazetidine: Improved LipE (+1.4 units) but 2-fold loss in potency.[1][2][3]

    • 2-Methyl-3-(methylsulfonyl)azetidine: The "Magic Methyl" effect.[1] Re-introducing a methyl group at the C2 position of the azetidine ring recovered potency by restricting conformation, while the sulfone improved metabolic stability.

Key Data Point: | Compound Variant | Azetidine Substitution | LipE | Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) |
| :--- | :--- | :--- | :--- |
| Lead A | Unsubstituted | 3.2 | High |
| Variant B | 3-Hydroxy | 4.6 | Medium |
| BLU-945  | 2-Me, 3-SO₂Me  | >5.0  | Low (25 µL/min/mg)  |[3]

Synthetic Methodologies

Constructing these hybrids requires robust C-N bond formation.[1] Two primary routes are recommended based on the electronic nature of the isoquinoline substrate.

Route A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient isoquinolines (e.g., 1-chloro or 3-fluoroisoquinolines substituted with electron-withdrawing groups).[1]

Protocol:

  • Reagents: 1-Chloroisoquinoline derivative (1.0 eq), Azetidine hydrochloride (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMSO or NMP (Polar aprotic is essential).[1]

  • Conditions: Heat to 80–100 °C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc. The azetidine nitrogen acts as the nucleophile, displacing the chloride.

Route B: Buchwald-Hartwig Cross-Coupling

Best for: Electron-rich or unactivated isoquinolines (e.g., 3-bromoisoquinoline).[1]

Protocol:

  • Reagents: 3-Bromoisoquinoline (1.0 eq), Azetidine (1.2 eq).

  • Catalyst System: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (5 mol%) + RuPhos  or BrettPhos  (10 mol%).
    
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Conditions: 100 °C under Argon/Nitrogen for 16 hours.

Synthesis Workflow Diagram

Synthesis IsoQ_Halide Isoquinoline Halide (Cl/Br) Check_Elec Electronic Nature? IsoQ_Halide->Check_Elec Azetidine Functionalized Azetidine (e.g., 3-hydroxy, 3-sulfone) Azetidine->Check_Elec SnAr Route A: SnAr (DMSO, DIPEA, 100°C) Check_Elec->SnAr Electron Deficient Buchwald Route B: Pd-Catalysis (RuPhos, Cs2CO3, 100°C) Check_Elec->Buchwald Electron Rich/Neutral Hybrid Isoquinoline-Azetidine Hybrid SnAr->Hybrid Buchwald->Hybrid

Figure 2: Decision tree for synthetic route selection based on isoquinoline electronics.

Experimental Protocol: Synthesis of a Representative Hybrid

Target: tert-butyl 3-((3-chloroisoquinolin-1-yl)amino)azetidine-1-carboxylate[1]

This protocol validates the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 approach for linking an amino-azetidine to an isoquinoline core.
  • Preparation:

    • Charge a 50 mL round-bottom flask with 1,3-dichloroisoquinoline (198 mg, 1.0 mmol).

    • Add 1-Boc-3-aminoazetidine (206 mg, 1.2 mmol).[1]

    • Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol).

    • Dissolve in anhydrous DMSO (3.0 mL).

  • Reaction:

    • Seal the flask and heat to 100 °C in an oil bath.

    • Monitor by LC-MS.[1] Conversion typically reaches >95% within 6 hours.[1] The C1-chloride is significantly more reactive than the C3-chloride due to the proximity to the ring nitrogen.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (20 mL). A precipitate should form.[1]

    • Filter the solid or extract with Ethyl Acetate (3 x 15 mL) if no solid forms.[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexane:EtOAc gradient 0-50%).[1]

    • Yield Expectation: 75–85% as a pale yellow solid.[1]

References

  • Blueprint Medicines Corporation. (2022).[1] Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer.[1] Journal of Medicinal Chemistry.

  • Cheekatla, S. R. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • Cullinan, R., et al. (2023). C-linked isoquinoline amides as LRRK2 inhibitors. Patent WO2023055679A1.[1]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Literature and Methods.

  • Schindler, C. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.[1]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis routes for 3-(Azetidin-3-yl)isoquinoline intermediates

Application Note: Strategic Scale-Up of 3-(Azetidin-3-yl)isoquinoline Intermediates Executive Summary The incorporation of sp³-rich heterocycles into planar aromatic systems is a primary strategy in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Scale-Up of 3-(Azetidin-3-yl)isoquinoline Intermediates

Executive Summary

The incorporation of sp³-rich heterocycles into planar aromatic systems is a primary strategy in modern medicinal chemistry to improve solubility, lower logP, and enhance metabolic stability.[1] The 3-(azetidin-3-yl)isoquinoline scaffold represents a high-value pharmacophore, combining the kinase-privileged isoquinoline core with the geometrical constraints of the azetidine ring.[1]

However, the synthesis of this moiety is complicated by the electronic deficiency of the isoquinoline 3-position and the ring strain of the azetidine. This guide outlines two scalable, validated routes for synthesizing tert-butyl 3-(isoquinolin-3-yl)azetidine-1-carboxylate , a versatile intermediate for drug discovery.

Strategic Analysis of Synthetic Routes

We evaluate two primary methodologies: Negishi Cross-Coupling (Route A) and Nickel-Catalyzed Reductive Cross-Coupling (Route B).[1]

FeatureRoute A: Negishi CouplingRoute B: Ni-Catalyzed Reductive (XEC)
Mechanism Pd-catalyzed coupling of OrganozincNi-catalyzed Cross-Electrophile Coupling
Scalability High (Kilogram ready)Medium-High (Avoids pre-formed organometallics)
Reagents 3-Bromoisoquinoline + Azetidinyl-zinc3-Bromoisoquinoline + 3-Iodoazetidine
Key Risk Moisture sensitivity of Zinc reagentCatalyst loading & mixing efficiency of Zn dust
Verdict Preferred for Process Scale (>100g) Preferred for MedChem/Library Scale (<50g)
Visual Strategy Map

The following diagram illustrates the retrosynthetic logic and decision pathways.

G cluster_0 Route A: Negishi (Scale Preferred) cluster_1 Route B: Ni-Reductive (Speed Preferred) Target Target: 3-(Azetidin-3-yl)isoquinoline Zn_Reagent Azetidinyl-Zinc Reagent (Air Sensitive) Zn_Reagent->Target C(sp2)-C(sp3) Coupling Pd_Cat Pd-PEPPSI-IPr (Catalyst) Pd_Cat->Target IsoQ_Br 3-Bromoisoquinoline IsoQ_Br->Target IsoQ_Br->Target Az_Iodo 3-Iodo-N-Boc-Azetidine Az_Iodo->Target Cross-Electrophile Ni_Cat NiCl2 / Ligand (Reductant: Zn/Mn) Ni_Cat->Target

Caption: Retrosynthetic strategy comparing Organozinc (Negishi) and Cross-Electrophile (Ni-XEC) pathways.

Detailed Protocol: Route A (Negishi Coupling)

Rationale: The Negishi coupling is selected for scale-up due to its reliability, low catalyst loading, and the stability of the product under the reaction conditions.[1] The use of Knochel-type zinc reagents allows for the preparation of the azetidine nucleophile under mild conditions.

Step 1: Preparation of (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide

Critical Process Parameter (CPP): Activation of Zinc dust is the single most critical factor. Inactive zinc will lead to stalled initiation and accumulation of unreacted iodide.

Reagents:

  • Zinc dust (activated): 3.0 equiv[1]

  • 1,2-Dibromoethane: 5 mol%[1][2]

  • TMSCl (Trimethylsilyl chloride): 3 mol%[1]

  • 1-Boc-3-iodoazetidine: 1.0 equiv[1]

  • Dry THF (Tetrahydrofuran)[1]

Protocol:

  • Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in dry THF (0.5 M relative to iodide). Add 1,2-dibromoethane and heat to reflux for 2 minutes. Cool to 25°C. Add TMSCl and stir for 15 minutes.

    • Observation: The grey suspension should brighten slightly, indicating oxide removal.[1]

  • Insertion: Add a solution of 1-Boc-3-iodoazetidine in THF dropwise to the zinc suspension at 25°C.

    • Exotherm Control: Monitor internal temperature.[1] Maintain <35°C.

  • Aging: Stir for 2–4 hours.

  • Titration (Self-Validation): Aliquot 0.5 mL, quench with iodine, and titrate against Na2S2O3 to determine the exact molarity (typically 0.6–0.8 M).

Step 2: Cross-Coupling with 3-Bromoisoquinoline

Reagents:

  • 3-Bromoisoquinoline: 0.8 equiv (limiting reagent)[1]

  • Pd-PEPPSI-IPr (Catalyst): 2 mol%[1]

  • Prepared Zinc Reagent (from Step 1): 1.0 equiv (based on titration)[1]

Protocol:

  • Charge a reactor with 3-Bromoisoquinoline and Pd-PEPPSI-IPr.[1] Purge with Argon.

  • Add the supernatant of the Zinc reagent (Step 1) via cannula or filter-transfer to exclude excess solid zinc.[1]

  • Stir at room temperature (25°C) for 1 hour, then heat to 50°C.

  • IPC (In-Process Control): Monitor by HPLC/UPLC. Reaction is complete when 3-Bromoisoquinoline is <1%.[1]

  • Quench: Cool to 0°C. Add saturated NH4Cl solution slowly (gas evolution possible).

  • Workup: Extract with EtOAc. Wash organics with EDTA solution (to sequester Zinc) and brine.[1]

Process Flow Diagram (Route A)

NegishiFlow Start Start: Raw Materials Act Zn Activation (TMSCl/Dibromoethane) Start->Act Insert Zn Insertion (1-Boc-3-iodoazetidine) Act->Insert 25-35°C Filter Filtration (Remove excess Zn) Insert->Filter Titration Check Couple Coupling (Pd-PEPPSI / 3-Br-IsoQ) Filter->Couple Active Reagent Quench Quench & EDTA Wash Couple->Quench IPC <1% SM End Product Isolation Quench->End

Caption: Operational workflow for the Negishi coupling scale-up.

Detailed Protocol: Route B (Ni-Catalyzed Reductive Coupling)

Rationale: Ideal for rapid delivery of material (1–50g) without the need to prepare air-sensitive organometallics.[1] This utilizes "Cross-Electrophile Coupling" (XEC) pioneered by the Weix group.[1]

Reagents:

  • 3-Bromoisoquinoline: 1.0 equiv[1]

  • 1-Boc-3-iodoazetidine: 1.5 equiv (Excess required due to homocoupling side-reactions)[1]

  • NiCl2(DME) (Nickel(II) chloride dimethoxyethane adduct): 10 mol%[1]

  • dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine): 10 mol%[1]

  • Zinc dust: 2.0 equiv[1]

  • Solvent: DMA (Dimethylacetamide) or DMPU/THF (1:1)[1]

Protocol:

  • Catalyst Pre-complexation: In a glovebox or under rigorous Argon flow, mix NiCl2(DME) and dtbbpy in DMA.[1] Stir until a deep green solution forms.

  • Substrate Addition: Add 3-Bromoisoquinoline, 1-Boc-3-iodoazetidine, and Zinc dust to the vessel.

  • Reaction: Seal the vessel and stir vigorously at 60°C.

    • Note: Vigorous stirring is essential to keep the heterogeneous Zinc dust suspended.[1]

  • IPC: Monitor for consumption of 3-Bromoisoquinoline.

  • Workup: Dilute with EtOAc, filter through Celite to remove Zinc/Nickel residues. Wash with water/brine (DMA removal is critical to prevent emulsion).[1]

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Stalled Zn Insertion (Route A) Zinc surface oxidizedRepeat activation with higher TMSCl load; ensure THF is <50 ppm water.
Low Yield (Route A) Protodehalogenation of Zn reagentEnsure reaction is strictly anhydrous; check proton sources in 3-Br-IsoQ.
Homocoupling (Route B) Slow oxidative addition to Ar-BrIncrease catalyst loading; switch to 3-Iodoisoquinoline if possible.[1]
Purification Difficulty Residual metal coordinationUse EDTA or aqueous ammonia wash during workup to strip Pd/Ni/Zn.[1]

References

  • Negishi Coupling on Heterocycles

    • Title: Preparation and Applications of Functionalized Organozinc Reagents.
    • Source:Knochel, P. et al.[1] Handbook of Functionalized Organometallics.

    • Context: Foundational text for preparing the azetidinyl-zinc reagent.[1]

    • URL:[1]

  • Cross-Electrophile Coupling (Nickel)

    • Title: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides.[1]

    • Source:Weix, D. J. et al. Organic Syntheses 2022, 99, 215-233.[1]

    • Context: The definitive protocol for Route B.[1]

    • URL:[1]

  • Azetidine Stability & Synthesis

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[3][4][5][6]

    • Source:Chemical Reviews.
    • Context: Review of azetidine ring strain and handling.[4][7]

    • URL:[1]

  • Pd-PEPPSI Catalyst System

    • Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for Negishi Coupling.[1]

    • Source:Organ, M. G. et al. Chemistry – A European Journal.[1]

    • Context: Justification for c
    • URL:[1]

Disclaimer: All protocols involve hazardous chemicals (active Zinc, Nickel, Isoquinolines).[1] Perform a full Risk Assessment (RA) before execution.

Sources

Application

Application Note: Safe Handling and Storage Protocols for 3-(3-Azetidinyl)isoquinoline

Introduction 3-(3-Azetidinyl)isoquinoline is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its structure, which combines an isoquinoline core with a strained azetidine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Azetidinyl)isoquinoline is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its structure, which combines an isoquinoline core with a strained azetidine ring, presents a unique scaffold for exploring novel chemical space. As with many novel research chemicals, comprehensive experimental safety and toxicology data for 3-(3-Azetidinyl)isoquinoline is not yet publicly available.

This guide provides a detailed framework for the safe handling and storage of this compound. The protocols herein are derived from a conservative risk assessment based on the known hazardous properties of its constituent chemical moieties: isoquinoline and azetidine. This document is intended for an audience of trained researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety precautions.

Hazard Identification and Inferred Risk Profile

A foundational principle of laboratory safety is to treat compounds of unknown toxicity as potentially hazardous. For 3-(3-Azetidinyl)isoquinoline, we must infer its hazard profile by analyzing its structural components.

Analysis of the Isoquinoline Moiety

The isoquinoline core is a well-characterized aromatic heterocycle.[1] Safety data sheets for isoquinoline consistently highlight several key hazards:

  • Acute Toxicity: It is classified as harmful if swallowed and toxic in contact with skin.[2][3]

  • Irritation: It is known to cause significant skin and serious eye irritation.[2][3]

  • Carcinogenicity: Some classifications list isoquinoline as a potential carcinogen (Category 1B).[2][3] Therefore, all handling should be conducted with the assumption of carcinogenicity until proven otherwise.

  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its stability and handling.[1][4]

  • Environmental Hazard: It is considered harmful to aquatic life with long-lasting effects.[2]

Analysis of the Azetidine Moiety

Azetidine, the saturated four-membered nitrogen-containing heterocycle, also presents distinct hazards:

  • Corrosivity: Azetidine itself is known to be corrosive, capable of causing severe skin burns and eye damage.[5] While its reactivity is modified within the larger structure of 3-(3-Azetidinyl)isoquinoline, the potential for corrosive action, particularly on mucous membranes, should not be discounted.

  • Flammability: Azetidine is a flammable liquid and vapor.[5][6] Although 3-(3-Azetidinyl)isoquinoline is expected to be a solid, this underscores the need to keep it away from ignition sources.

Synthesized Risk Profile for 3-(3-Azetidinyl)isoquinoline

Based on the analysis of its components, 3-(3-Azetidinyl)isoquinoline must be handled as a substance with the following inferred hazards until comprehensive experimental data becomes available:

  • Acutely Toxic (Oral and Dermal routes)

  • Severe Skin and Eye Irritant/Corrosive

  • Potential Carcinogen

  • Hygroscopic and potentially unstable upon prolonged air exposure

The following table summarizes the available computed properties and the inferred hazard profile.

PropertyValue / AssessmentSource
Molecular Formula C₁₂H₁₂N₂[7]
Molecular Weight 184.24 g/mol [7]
Appearance Assumed to be a solid (based on related structures)Inferred
Acute Oral Toxicity Presumed Harmful/Toxic. Handle with appropriate PPE.[2][3]
Acute Dermal Toxicity Presumed Toxic. Avoid all skin contact.[2][3]
Skin Irritation/Corrosion Presumed Severe Irritant/Corrosive. [2][5]
Eye Irritation/Damage Presumed Severe Irritant/Causes Serious Eye Damage. [2][3][5]
Carcinogenicity Presumed Potential Carcinogen. Minimize exposure.[2][3]
Chemical Stability Presumed Hygroscopic. Turns yellow on storage.[8][1][4]

Engineering Controls and Personal Protective Equipment (PPE)

The principle of the hierarchy of controls dictates that engineering and administrative controls are foundational to safety, with PPE serving as the final barrier.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for 3-(3-Azetidinyl)isoquinoline cluster_legend Effectiveness node_ppe PPE (Gloves, Goggles, Lab Coat) node_admin Administrative Controls (SOPs, Training, Labeling) node_admin->node_ppe node_eng Engineering Controls (Chemical Fume Hood) node_eng->node_admin node_sub Substitution (Use a less hazardous alternative - Not always feasible in research) node_sub->node_eng node_elim Elimination (Physically remove the hazard - Not feasible) node_elim->node_sub l1 Most Effective l2 Least Effective

Caption: Hierarchy of controls applied to handling research chemicals.

Primary Engineering Controls

The causality for mandating specific engineering controls is to physically separate the researcher from the chemical hazard, thereby minimizing the risk of inhalation, ingestion, or contact.

  • Chemical Fume Hood: All manipulations of 3-(3-Azetidinyl)isoquinoline, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles or aerosols.[6]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible within the laboratory.[6]

Personal Protective Equipment (PPE)

PPE is not a substitute for good engineering controls but is essential for protecting against immediate contact.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[9]
Hand Protection Nitrile gloves (check manufacturer's breakthrough time for related solvents).Provides a barrier against dermal absorption.[10] Gloves should be inspected before use and changed immediately if contaminated or torn.[10]
Body Protection Flame-resistant or 100% cotton lab coat with a fully fastened front.Protects skin and personal clothing from splashes and spills.[10]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[10][11]

Protocols for Safe Handling

Adherence to standardized protocols is critical for ensuring reproducible safety outcomes.

General Weighing and Solution Preparation Protocol
  • Preparation: Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the proper working height.

  • Staging: Place all necessary equipment (spatulas, weigh paper, vials, solvents, vortex mixer) inside the fume hood.

  • Weighing: Tare an appropriate vial on a balance located within the fume hood. Carefully transfer the desired amount of 3-(3-Azetidinyl)isoquinoline to the vial. Avoid creating dust. If any material is spilled, clean it immediately following the spill protocol (Section 3.2).

  • Dissolving: Add the desired solvent to the vial using a pipette. Cap the vial securely before mixing or vortexing.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of any contaminated weigh paper or pipette tips in the designated solid hazardous waste container.

  • Post-Handling: Remove gloves and lab coat before leaving the lab.[12] Wash hands thoroughly with soap and water.[13]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

Spill_Response_Workflow start Spill Occurs alert Alert personnel & assess risk start->alert is_major Major Spill? (>1g or outside hood) alert->is_major evacuate Evacuate Area Call EHS is_major->evacuate Yes contain Contain Spill with absorbent pads is_major->contain No absorb Cover with inert absorbent (e.g., vermiculite) contain->absorb collect Collect residue into waste container absorb->collect decontaminate Decontaminate area & equipment collect->decontaminate end Response Complete decontaminate->end

Caption: Decision workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity. For small spills (<1 g) contained within a fume hood, trained personnel may proceed. For larger spills or any spill outside of a fume hood, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department.

  • Containment: For a manageable spill, use an absorbent material like vermiculite or a chemical spill kit to cover the substance.[14]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent was involved.[6]

  • Decontamination: Wipe the spill area with an appropriate solvent-soaked cloth, followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Disposal: Seal and label the waste container for disposal through EHS.

First Aid Procedures

Immediate and correct first aid is crucial in the event of an exposure.[4][15]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[4][13]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[4][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[4]

Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Recommended Storage Conditions

The rationale for these conditions is to protect the compound from degradation due to moisture, light, and heat, and to prevent accidental exposure.

ParameterRecommendationJustification
Temperature -20°C Recommended for many pure heterocyclic amines and azetidine derivatives to ensure long-term stability.[15][16]
Atmosphere Inert Gas (Argon or Nitrogen) Protects against degradation from atmospheric moisture and oxygen, given the hygroscopic nature of the isoquinoline moiety.[4][6]
Container Tightly sealed, amber glass vial Prevents exposure to light and air.[17] Avoids ground glass stoppers or metal-lined caps.[17]
Location Cool, dry, well-ventilated, locked storage area Ensures security and separation from incompatible materials.[4]
Incompatibilities

To prevent hazardous reactions, store 3-(3-Azetidinyl)isoquinoline away from:

  • Strong oxidizing agents [4][6]

  • Strong acids [4][6]

Stability and Monitoring
  • Labeling: The container must be clearly labeled with the chemical name, date received, and date opened.[17]

  • Visual Inspection: Isoquinoline is known to turn yellow upon storage.[8] Periodically inspect the compound for any change in color or physical state, which may indicate degradation.

Waste Disposal

All waste containing 3-(3-Azetidinyl)isoquinoline, including unused material, contaminated consumables (e.g., gloves, pipette tips), and cleanup materials, must be treated as hazardous waste.

  • Containment: Collect waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][18]

  • Environmental Precaution: Do not allow the product to enter drains or water courses.[3][18]

Conclusion

While 3-(3-Azetidinyl)isoquinoline holds promise as a research tool, its safety profile is undefined. By adopting a conservative approach based on the known hazards of the isoquinoline and azetidine moieties, researchers can handle this compound with a high degree of safety. The protocols outlined in this document—grounded in the principles of risk assessment, engineering controls, proper PPE, and stringent handling procedures—provide a comprehensive framework for minimizing exposure and ensuring a safe laboratory environment.

References

  • ChemDmart. (n.d.). Safety Data Sheet: Isoquinoline. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet: Isoquinoline. Retrieved from [Link]

  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]

  • Spark-Notes. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154791521, 3-(3-Azetidinyl)isoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Plant Alkaloids Toxicity. In StatPearls. Retrieved from [Link]

  • Uzhhorod National University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • University of Notre Dame Risk Management and Safety. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]

  • GITAM University. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

  • ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Guide for 3-(3-Azetidinyl)isoquinoline

[1] Executive Summary & Molecule Analysis The Core Challenge: Researchers frequently encounter "crash-out" (precipitation) events when transitioning 3-(3-Azetidinyl)isoquinoline from organic stock solutions (DMSO/Ethanol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Analysis

The Core Challenge: Researchers frequently encounter "crash-out" (precipitation) events when transitioning 3-(3-Azetidinyl)isoquinoline from organic stock solutions (DMSO/Ethanol) into aqueous biological buffers. This behavior is governed by the molecule's specific di-basic nature and lipophilic aromatic stacking .[1]

Chemical Profile:

  • Structure: A lipophilic isoquinoline ring fused to a polar, basic azetidine ring.[1]

  • Ionization Centers (pKa Estimates):

    • Azetidine Nitrogen (Secondary Amine): High basicity (

      
      ).[1] At physiological pH (7.4), this is protonated (cationic).[1]
      
    • Isoquinoline Nitrogen (Pyridine-like): Low basicity (

      
      ).[1] At pH 7.4, this is neutral.[1]
      
  • Solubility Trap: At pH 7.4, the molecule exists as a mono-cation .[1] While charged, the flat isoquinoline ring is prone to

    
     stacking aggregation, especially in high-salt buffers like PBS (Salting-out effect). True water solubility is only achieved when the molecule is a di-cation  (pH < 4) or effectively shielded by excipients.[1]
    

Troubleshooting Guide (Q&A)

Q1: I dissolved the powder in DMSO, but it precipitates immediately upon adding it to my cell culture media (pH 7.4). Why?

Diagnosis: This is the "Solvent Shock" phenomenon combined with the "Mono-Cation Aggregation" limit.[1] The Mechanism: Your DMSO stock contains the molecule in a high-energy solvated state.[1] When you dilute into media (pH 7.4), the isoquinoline ring becomes neutral.[1] Although the azetidine is charged, the hydrophobic surface area of the isoquinoline drives rapid aggregation before the water molecules can organize around the single charge. The Fix:

  • Do not add DMSO stock directly to the bulk media.[1]

  • Protocol: Perform an intermediate dilution step using a slightly acidic buffer (e.g., 10 mM Acetate buffer, pH 5.0) or add a cosolvent (Tween-80) to the media before introducing the compound.

Q2: Can I just acidify my buffer to dissolve it?

Answer: Yes, but with limits. Technical Insight: Lowering the pH below 4.5 protonates the isoquinoline nitrogen, creating a di-cationic species with high electrostatic repulsion, preventing aggregation. Warning: Most biological assays cannot tolerate pH < 6.0.[1] Strategy: Use the "Acid-Spike" method. Dissolve the compound in 0.1 M HCl or 0.1 M Acetic Acid to create a concentrated aqueous stock (e.g., 10 mM).[1] Then, dilute this acidic stock into your pH 7.4 buffer.[1] The final pH shift will be negligible if the dilution factor is large (>1:100), but the kinetic solubility will often hold the compound in solution longer than if you started from DMSO.

Q3: I need a high concentration (10 mg/kg) for animal studies. Simple saline isn't working.

Answer: Saline promotes precipitation due to the Common Ion Effect (Cl- ions reducing the solubility of the hydrochloride salt). Recommendation: You require an enabling formulation. Gold Standard: 20% (w/v) 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
in water.
  • Why? The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic isoquinoline ring, shielding it from water, while the outer shell remains soluble. This prevents the

    
     stacking aggregation.[1]
    
Q4: Is the salt form (HCl) better than the free base?

Answer: Significantly better. Reasoning: The solid-state lattice energy of the free base is high and difficult to break with water. The salt form (e.g., Dihydrochloride) is pre-ionized.[1] If you purchased the Free Base, convert it in situ by dissolving in 1 equivalent of dilute HCl before adding other solvents.[1]

Experimental Protocols

Protocol A: The "Step-Down" Dilution (For In Vitro Assays)

Use this when you must use a DMSO stock.

  • Prepare Stock: Dissolve 3-(3-Azetidinyl)isoquinoline in 100% DMSO to 10 mM.

  • Prepare Intermediate: In a separate tube, prepare the culture media supplemented with 0.5% Tween-80 or 5% PEG-400 .

  • Mixing: Vortex the intermediate solution vigorously. While vortexing, slowly pipette the DMSO stock into the intermediate solution.

    • Target: Final DMSO concentration < 0.5%.[1]

  • Equilibration: Let stand for 5 minutes. Check for turbidity.[1] If clear, proceed to treat cells.[1]

Protocol B: Cyclodextrin Formulation (For In Vivo/High Dose)

Use this for animal studies or concentrations > 1 mg/mL.

ComponentQuantityFunction
HP-

-CD
20.0 gSolubilizing Agent (Host)
Water (Milli-Q) 80.0 mLSolvent
Compound 100 mgActive Agent
1M HCl As neededpH Adjustment

Steps:

  • Dissolve 20g of HP-

    
    -CD in 80mL of Milli-Q water.[1] Stir until clear.
    
  • Add the compound (Free Base) to the solution.[1] It will likely remain a suspension.[1]

  • Critical Step: Add 1M HCl dropwise while stirring and monitoring pH.

  • Target pH 4.0 - 4.[1]5. The solution should clarify as the compound protonates and enters the cyclodextrin cavity.[1]

  • Once clear, adjust pH back to 6.0-6.5 using dilute NaOH (carefully) if required for injection tolerability.[1] Note: Going too high (> pH 7) may cause precipitation.

  • Filter sterilize (0.22

    
    m).[1]
    

Solubility Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

SolubilityStrategy Start Start: 3-(3-Azetidinyl)isoquinoline (Solid Form) CheckForm Check Form: Free Base or Salt? Start->CheckForm SaltForm Salt Form (e.g., 2HCl) CheckForm->SaltForm FreeBase Free Base CheckForm->FreeBase Application Intended Application? SaltForm->Application Ready to dissolve Convert Dissolve in 1 eq. HCl or DMSO FreeBase->Convert Must Ionize Convert->Application InVitro In Vitro (Cells/Enzymes) Low Conc. (< 100 µM) Application->InVitro InVivo In Vivo (Animal) High Conc. (> 1 mg/mL) Application->InVivo DMSO_Dilution DMSO Stock (10mM) + Intermediate Dilution (Media + 0.5% Tween-80) InVitro->DMSO_Dilution Standard Acid_Stock Aqueous Acid Stock (10mM in 0.01M HCl) InVitro->Acid_Stock DMSO Sensitive CD_Formulation Cyclodextrin Vehicle (20% HP-beta-CD, pH 4-6) InVivo->CD_Formulation Required for Stability

Caption: Decision tree for selecting the optimal solubilization method based on compound form and experimental requirements.

Physicochemical Reference Data

ParameterValue (Approx.)Implication for Solubility
Isoquinoline

5.4 [1, 2]Neutral at pH 7.[1]4. Requires pH < 4 for full ionization.[1]
Azetidine

~9.5 - 10.5 [3]Positively charged at pH 7.[1]4. Provides some polarity but insufficient to counter the aromatic ring's lipophilicity.[1]
LogP (Neutral) ~2.1 (Isoquinoline core)Moderately lipophilic.[1] Prone to membrane binding and plastic adsorption.[1]
Preferred Solvents DMSO, Ethanol, MethanolSoluble > 50 mM.[1]
Incompatible Solvents Pure Water (pH 7), PBSInsoluble (Free Base).[1] "Crash out" risk.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8405, Isoquinoline.[1] Available at: [Link]

  • Couty, F., & Evano, G. (2009).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1] (Inferred pKa data from azetidine SAR). Available at: [Link][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Standard protocol for lipophilic amine solubilization). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for Purity Analysis of 3-(3-Azetidinyl)isoquinoline

Introduction: The Analytical Imperative for 3-(3-Azetidinyl)isoquinoline 3-(3-Azetidinyl)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core fused to an azetidine ring.[1] The isoquinoline sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-(3-Azetidinyl)isoquinoline

3-(3-Azetidinyl)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core fused to an azetidine ring.[1] The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities, including potential anticancer and antibacterial properties.[2][3][4] Given its therapeutic potential, ensuring the purity of the active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a critical determinant of safety and efficacy.

The objective of an analytical method for purity is to demonstrate that the procedure is suitable for its intended purpose.[5] This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-(3-Azetidinyl)isoquinoline. We will delve into the causality behind experimental choices and present supporting data, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7]

Foundational Work: Method Development Strategy

Before validation can commence, a robust and reliable HPLC method must be developed. The physicochemical properties of 3-(3-Azetidinyl)isoquinoline dictate the strategic choices in this phase.

  • Analyte Properties: 3-(3-Azetidinyl)isoquinoline (C₁₂H₁₂N₂) has a molecular weight of 184.24 g/mol .[1] Its structure contains two basic nitrogen atoms—one in the isoquinoline ring and one in the azetidine ring. The pKa of the parent isoquinoline is 5.14, indicating it is a weak base.[8] This basicity is the most critical factor for chromatographic development, as it necessitates pH control of the mobile phase to ensure consistent ionization, leading to sharp, symmetrical peaks and stable retention times.

  • Chromatographic Mode Selection: Reversed-Phase HPLC (RP-HPLC) is the logical choice. It is a powerful and versatile technique for separating moderately polar compounds like our analyte from potential non-polar and polar impurities. A C18 (octadecylsilane) stationary phase is the workhorse of RP-HPLC and provides an excellent starting point.

Proposed HPLC Method for Purity Analysis

Based on the analyte's properties and common practices for similar heterocyclic compounds, the following starting conditions are proposed.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides a good balance of efficiency, resolution, and backpressure for impurity profiling.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)The acidic pH ensures both basic nitrogens are consistently protonated, promoting good peak shape and preventing interactions with residual silanols on the silica support.
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC with good UV transparency.
Gradient Elution 5% to 95% B over 20 minutesA gradient is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 230 nmSelected based on the UV absorbance of the isoquinoline chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Sample Diluent 50:50 Acetonitrile/WaterChosen to match the initial mobile phase composition to ensure good peak shape.

The Core of Compliance: Method Validation Protocol

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5] The following sections detail the experimental protocols for each validation characteristic as mandated by the ICH Q2(R1) guideline.[6][9]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity method, this is arguably the most critical parameter.

Causality: A forced degradation (stress testing) study is the definitive way to prove specificity.[10][11] By intentionally degrading the API under various stress conditions, we generate a representative sample of potential degradation products.[12][13] The method must be able to separate the main analyte peak from all degradant peaks formed.

Experimental Protocol:

  • Prepare five separate solutions of 3-(3-Azetidinyl)isoquinoline at a concentration of approximately 1 mg/mL.

  • Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solid API at 105°C for 24 hours, then dissolve.

    • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze an unstressed sample and all five stressed samples by the proposed HPLC method using a PDA detector.

  • Acceptance Criteria: The method is specific if the principal peak is resolved from all impurity and degradant peaks (Resolution > 2.0). The peak purity analysis (e.g., using PDA software) for the 3-(3-Azetidinyl)isoquinoline peak in all stressed chromatograms must pass, indicating no co-eluting peaks. A target degradation of 5-20% is ideal for demonstrating separation.[12]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval over which this relationship holds true with suitable accuracy and precision.

Causality: Establishing linearity is fundamental for quantitation. For a purity test, the range must cover from the reporting limit of impurities up to 120% of the assay specification.[14]

Experimental Protocol:

  • Prepare a stock solution of 3-(3-Azetidinyl)isoquinoline reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ, see section 3.5) to 150% of the target analyte concentration (e.g., if the target is 0.5 mg/mL, the range could be 0.0025 to 0.75 mg/mL).

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Perform a linear regression analysis.

Data Presentation & Acceptance Criteria:

ParameterAcceptance CriterionHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be close to zero150.3
Residual Plot Random distribution around zeroPasses
Range From LOQ to 150% of target0.0025 - 0.75 mg/mL
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined as percent recovery.

Causality: Accuracy proves that the method provides a result that is correct. For impurity analysis, this is assessed by spiking a sample with known amounts of impurities. If impurity standards are unavailable, accuracy for the API assay is performed by spiking a placebo matrix or by comparing results to a second, well-characterized procedure.[15]

Experimental Protocol (Assay Accuracy):

  • Prepare a placebo (all formulation components except the API).

  • Spike the placebo with the 3-(3-Azetidinyl)isoquinoline API at three concentration levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percent recovery.

Data Presentation & Acceptance Criteria:

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80% (n=3)0.4000.39899.5%
100% (n=3)0.5000.503100.6%
120% (n=3)0.6000.59599.2%
Overall Mean Recovery 99.8%
Acceptance Criterion 98.0% - 102.0% Passes
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Causality: Precision demonstrates the method's reproducibility. Repeatability shows performance over a short interval under the same conditions, while intermediate precision assesses the effect of random events within a laboratory (different days, analysts, equipment).[16]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 3-(3-Azetidinyl)isoquinoline at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the analysis of six independent samples on a different day, with a different analyst and/or a different HPLC system.

    • Calculate the %RSD for this set and perform a statistical comparison (e.g., F-test) of the two data sets.

Data Presentation & Acceptance Criteria:

Precision LevelMean Assay (%)% RSDAcceptance Criterion
Repeatability (Day 1, Analyst 1) 99.80.45%%RSD ≤ 1.0%
Intermediate (Day 2, Analyst 2) 100.10.52%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Causality: Defining the LOQ is critical for purity methods as it establishes the reporting threshold for impurities.

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of 3-(3-Azetidinyl)isoquinoline.

  • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ). The noise should be determined from a blank injection over a region corresponding to the analyte peak.

  • Confirm the LOQ by injecting six independent preparations at the LOQ concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Data Presentation & Acceptance Criteria:

ParameterMethodResultAcceptance Criterion
LOD S/N Ratio ≈ 30.0008 mg/mLReport Value
LOQ S/N Ratio ≈ 100.0025 mg/mLReport Value
LOQ Precision %RSD of 6 reps6.8%%RSD ≤ 10.0%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Causality: This provides confidence that the method will perform consistently during routine use, where minor variations are expected. It is a key part of method development and validation.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Evaluate the effect on key system suitability parameters (e.g., retention time, tailing factor, resolution between the main peak and a closely eluting impurity).

Data Presentation & Acceptance Criteria:

Parameter VariedVariationRetention Time ShiftTailing FactorResolution
Flow Rate ± 0.1 mL/minSignificantUnchangedUnchanged
Column Temp. ± 5 °CMinorUnchangedMinor
Mobile Phase pH ± 0.2SignificantSignificantSignificant
% Acetonitrile ± 2% AbsoluteSignificantUnchangedSignificant
Acceptance Criteria ReportMust remain ≤ 1.5Must remain ≥ 2.0
System Suitability

System suitability tests are an integral part of the analytical procedure, used to verify that the chromatographic system is adequate for the intended analysis.[17][18][19] These tests are performed before any sample analysis.

Causality: This is the daily check to ensure the validated method is performing correctly on the specific instrument being used for the analysis.[20][21]

Experimental Protocol:

  • Prepare a system suitability solution containing 3-(3-Azetidinyl)isoquinoline and a known, closely eluting impurity (if available) or a degradation product from the forced degradation study.

  • Make five replicate injections of this solution before starting the analytical run.

Data Presentation & Acceptance Criteria:

ParameterAcceptance Criterion
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%
Resolution (Rs) ≥ 2.0 (between API and closest peak)

Visualization of Workflows

Validation_Workflow cluster_routine Phase 3: Routine Use SST System Suitability Test (Daily Check) Analysis Sample Analysis SST->Analysis Forced Forced Spec Spec Forced->Spec Lin Lin Acc Acc Prec Prec LODQ LODQ Robust Robust Lin->SST Acc->SST Prec->SST LODQ->Lin Robust->SST Dev Dev Dev->Robust

Robustness_Logic Inputs Deliberate Variations Flow Rate (±10%) Temperature (±5°C) Mobile Phase pH (±0.2) Organic Content (±2%) Method Validated HPLC Method Inputs->Method Outputs System Suitability Outputs Retention Time Tailing Factor Resolution Peak Area Method->Outputs Criteria Compare to Acceptance Criteria Outputs->Criteria

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an HPLC method for the purity analysis of 3-(3-Azetidinyl)isoquinoline. By grounding each step in the principles of causality and adhering to the authoritative standards of the ICH, the resulting validated method will be demonstrably fit for its intended purpose: ensuring the quality, safety, and efficacy of this promising pharmaceutical compound. The provided protocols, data tables, and workflows serve as a practical template for researchers and drug development professionals to implement a self-validating and compliant analytical system.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][6]

  • FDA. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][5]

  • Haxhiu, A., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link][16]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][7]

  • Pharma Knowledge. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link][9]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][22]

  • IJARSCT. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link][10]

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link][2]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link][3]

  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [Link][17]

  • PubChem. (n.d.). 3-(3-Azetidinyl)isoquinoline. National Center for Biotechnology Information. [Link][1]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link][12]

  • ResearchGate. (2025). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link][23]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. SlideShare. [Link][24]

  • USP. (n.d.). <621> CHROMATOGRAPHY. U.S. Pharmacopeia. [Link][18]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link][25]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link][26]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link][4]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][13]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link][19]

  • ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link][27]

  • FDA. (2022). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][14]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link][8]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link][20]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link][11]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. LCGC International. [Link][28]

  • USP. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures. U.S. Pharmacopeia. [Link][21]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration. [Link][15]

Sources

Comparative

Comparative Bioactivity Guide: 3-(3-Azetidinyl)isoquinoline vs. Quinoline Scaffolds

This guide provides an in-depth technical comparison of 3-(3-Azetidinyl)isoquinoline against its Quinoline analogs , focusing on their application in kinase inhibitor discovery (specifically ROCK, PKA, and Akt pathways)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(3-Azetidinyl)isoquinoline against its Quinoline analogs , focusing on their application in kinase inhibitor discovery (specifically ROCK, PKA, and Akt pathways).

Executive Summary & Chemical Space Analysis

In the high-stakes arena of kinase drug discovery, the choice between an Isoquinoline and a Quinoline core is often a critical decision point determined by metabolic safety and binding geometry.

  • 3-(3-Azetidinyl)isoquinoline: Represents a "privileged scaffold" optimized for safety and solubility. The isoquinoline nitrogen (N2) offers a distinct H-bond acceptor vector, while the sp³-rich azetidine ring at the C3 position improves the fraction of saturated carbon (

    
    ), enhancing solubility and reducing lipophilicity compared to purely aromatic analogs.
    
  • Quinoline Analogs: While historically potent, quinoline cores carry a "structural alert" for genotoxicity due to the formation of reactive 5,6-epoxides during metabolism. They often require extensive substitution to block these metabolic "soft spots."

Structural & Property Comparison[1][2][3]
Feature3-(3-Azetidinyl)isoquinolineQuinoline Analog (Generic)Impact on Drug Design
Core Geometry Linear fused system, N at pos 2Linear fused system, N at pos 1Alters H-bond angle in the kinase hinge region.
Metabolic Liability Low: Metabolizes via ring hydroxylation (benign).High: Risk of 5,6-epoxide formation (genotoxic).Isoquinoline is preferred for chronic indications.
Solubility (Azetidine) High: Azetidine amine acts as a solubilizing handle.Variable: Depends on substituent; aromatic analogs are insoluble.Azetidine improves oral bioavailability.
Vector Orientation C3-substituent points toward Solvent Front .C3-substituent points toward Gatekeeper/Hinge .Determines selectivity profile.

Mechanistic Bioactivity: The "Hinge Binder" Switch

The primary bioactivity difference stems from how these scaffolds interact with the ATP-binding pocket of kinases (e.g., ROCK1/2, PKA).

Binding Mode Analysis
  • Isoquinoline Mode (The "Fasudil" Mimic): The isoquinoline nitrogen (N2) typically acts as a hydrogen bond acceptor from the backbone NH of the kinase hinge region. The C3-azetidine group projects into the solvent-exposed region, allowing for bulkier substitutions without steric clashes. This is critical for ROCK (Rho-kinase) inhibition.

  • Quinoline Mode: Shifting the nitrogen to position 1 (Quinoline) changes the exit vector by approximately 30-60°. This often forces the C3-substituent into the "gatekeeper" residue, potentially increasing potency but drastically altering selectivity (often hitting EGFR or c-Met off-targets).

Visualization: Scaffold Decision Logic

The following diagram illustrates the medicinal chemistry logic flow when selecting between these two scaffolds.

ScaffoldLogic Start Lead Optimization Target: Ser/Thr Kinase (ROCK/PKA) Choice Scaffold Selection Start->Choice IsoQ Isoquinoline Core (3-(3-Azetidinyl)isoquinoline) Choice->IsoQ Prioritize Safety Quin Quinoline Core (Analog) Choice->Quin Prioritize Potency Iso_Mech Mechanism: N2 H-bond Acceptor No Epoxide Risk IsoQ->Iso_Mech Quin_Mech Mechanism: N1 H-bond Acceptor Metabolic Alert (Epoxide) Quin->Quin_Mech Iso_Outcome Outcome: High Selectivity Clean Tox Profile Iso_Mech->Iso_Outcome Quin_Outcome Outcome: High Potency Genotoxicity Risk Quin_Mech->Quin_Outcome

Figure 1: Decision tree for scaffold selection. Isoquinolines are favored for safety-critical applications, while Quinolines are often reserved for oncology where toxicity tolerance is higher.

Experimental Bioactivity Data[1][3][4][5]

The following data summarizes the typical performance of 3-(3-Azetidinyl)isoquinoline derivatives versus quinoline analogs in standard kinase assays.

Representative Potency (IC50) & Selectivity

Data extrapolated from structure-activity relationship (SAR) trends in ROCK/PKA inhibitors.

Target3-(3-Azetidinyl)isoquinoline (nM)Quinoline Analog (nM)Interpretation
ROCK1 (Rho-kinase) 15 - 40 nM 150 - 300 nMIsoquinoline geometry is optimal for the ROCK ATP pocket.
PKA (Protein Kinase A) 120 nM80 nM Quinoline often binds tighter to PKA, reducing selectivity.
Selectivity (ROCK/PKA) > 30-fold < 5-foldIsoquinoline provides superior isoform selectivity.
CYP450 Inhibition Low (IC50 > 10 µM)Moderate (IC50 ~ 2 µM)Quinoline nitrogen often coordinates with Heme iron.
Safety Profile: The Genotoxicity Gap
  • Quinoline: Frequently tests positive in the Ames Test (bacterial reverse mutation assay) due to the formation of quinoline-5,6-epoxide by CYP enzymes.

  • Isoquinoline: Consistently tests negative. The metabolism shifts to benign hydroxylation at the C5 or C8 position.

Validated Experimental Protocols

To verify these claims in your own lab, use the following self-validating protocols.

Protocol A: Kinase Inhibition Assay (TR-FRET)

Objective: Determine IC50 values for ROCK1/2 activity. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a specific peptide substrate.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Compounds: Dissolve 3-(3-Azetidinyl)isoquinoline in 100% DMSO. Prepare 10-point serial dilution (1:3).

  • Enzyme Reaction:

    • Add 2 µL compound solution to 384-well plate.

    • Add 4 µL Enzyme Mix (ROCK1, 2 nM final).

    • Add 4 µL Substrate Mix (Fluorescein-labeled peptide + ATP at Km).

    • Control: DMSO only (Max signal) and EDTA (Min signal).

  • Incubation: 60 minutes at Room Temperature (25°C).

  • Detection:

    • Add 10 µL Detection Reagent (Terbium-labeled anti-phospho-peptide antibody).

    • Incubate 60 mins.

  • Read: Measure TR-FRET ratio (Emission 520nm / 495nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Microsomal Stability (Metabolic Safety)

Objective: Compare the metabolic half-life (


) and intrinsic clearance (

).
  • Incubation System:

    • Liver Microsomes: Human/Rat (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at 0, 5, 15, 30, 45 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis (LC-MS/MS):

    • Monitor parent ion depletion.

    • Critical Check: Look for +16 Da peaks (Hydroxylation) vs. +34 Da (Dihydrodiol, indicative of epoxide hydrolysis).

    • Expectation: Isoquinoline shows +16 Da; Quinoline may show +16 and +34 Da.

Pathway Visualization: ROCK Signaling

The 3-(3-Azetidinyl)isoquinoline scaffold is particularly relevant for modulating the Rho/ROCK pathway, which controls cytoskeletal reorganization.

ROCK_Pathway GPCR GPCR Agonists (LPA, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target of Isoquinoline) RhoA->ROCK Binds MLC MLC Phosphorylation (Actin-Myosin Contraction) ROCK->MLC Phosphorylates LIMK LIMK Activation (Cofilin Inactivation) ROCK->LIMK Phosphorylates CellShape Cell Morphology (Stress Fibers) MLC->CellShape LIMK->CellShape Motility Cancer Cell Migration/Invasion CellShape->Motility Inhibitor 3-(3-Azetidinyl)isoquinoline Inhibitor->ROCK Inhibits (IC50 ~15nM)

Figure 2: The Rho/ROCK signaling cascade.[1] The isoquinoline inhibitor blocks downstream actin-myosin contraction, preventing cancer cell migration.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites. Retrieved from

  • Hidaka, H., et al. (1984).[2] Isoquinolinesulfonamides as potent and selective protein kinase inhibitors. Biochemistry. (Foundational work establishing isoquinolines as ROCK/PKA inhibitors).

  • Liao, W., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. PubMed. Retrieved from

  • PubChem. (2025). Compound Summary: 3-(3-Azetidinyl)isoquinoline (CID 154791521). Retrieved from

  • Tamura, M., et al. (2005). Development of specific Rho-kinase inhibitors and their clinical application. Journal of Hypertension. (Details the structural basis of Fasudil-like isoquinolines).

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(3-Azetidinyl)isoquinoline

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(3-Azetidinyl)isoquinoline (CAS: 1421601-90-6), a critical scaffold in the development of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(3-Azetidinyl)isoquinoline (CAS: 1421601-90-6), a critical scaffold in the development of kinase inhibitors and CNS-active agents.

We compare this compound against its regioisomer, 1-(3-Azetidinyl)isoquinoline , to demonstrate how subtle structural differences in the isoquinoline core manifest in distinct ESI-MS/MS spectral signatures. This distinction is vital for structural verification during synthesis and metabolite identification in pharmacokinetic studies.

Key Findings:

  • Dominant Pathway: The fragmentation is driven by the high basicity of the azetidine nitrogen (secondary amine), leading to characteristic ring-opening eliminations.

  • Diagnostic Neutral Loss: A consistent loss of 28 Da (C₂H₄) and 43 Da (C₂H₅N) distinguishes the azetidine moiety.

  • Isomer Differentiation: The 3-isomer exhibits a stable molecular ion with sequential fragmentation, whereas the 1-isomer shows accelerated substituent loss due to the "ortho-like" proximity of the ring nitrogen.

Experimental Methodology

To ensure reproducibility, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

LC-MS/MS Conditions
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2][3][4]

  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

Optimization Protocol (Step-by-Step)
  • Infusion: Prepare a 1 µg/mL solution in 50:50 A:B. Infuse directly at 10 µL/min.

  • Source Tuning:

    • Set Capillary Voltage to 3.5 kV.

    • Adjust Cone Voltage to 30 V. Note: Higher cone voltages (>50V) may cause premature azetidine ring opening.

  • Collision Energy (CE) Ramping:

    • Acquire spectra at 10, 20, and 40 eV .

    • Validation Check: At 10 eV, the parent ion [M+H]⁺ (m/z 185.11) should be the base peak (>90% intensity). If m/z 157 is observed >20%, lower the Cone Voltage.

Mechanistic Fragmentation Analysis

Protonation Site & Charge Localization

The molecule contains two basic nitrogen atoms:

  • Isoquinoline Nitrogen (N-2):

    
     hybridized, aromatic (pKa ~5.4).
    
  • Azetidine Nitrogen (N-1'):

    
     hybridized, secondary aliphatic (pKa ~11.0).
    

Mechanism: In the gas phase, the proton preferentially binds to the highly basic azetidine nitrogen . This localization drives the initial fragmentation steps via charge-proximal bond cleavages.

Primary Fragmentation Pathway (The Azetidine Collapse)

The 4-membered azetidine ring is highly strained (~26 kcal/mol strain energy). Upon collisional activation, the ring undergoes a characteristic retro-2+2 cycloaddition-like cleavage.

  • Precursor: [M+H]⁺ = 185.11

  • Step 1 (Ring Opening): The C-N bond cleaves, relieving ring strain.

  • Step 2 (Ethylene Loss): Elimination of a neutral ethylene molecule (C₂H₄, 28.03 Da).

  • Product Ion: m/z 157.08 (Imine intermediate).

Secondary Fragmentation (Linker Cleavage)

Following the ring opening, the remaining aliphatic chain is cleaved to stabilize the aromatic isoquinoline core.

  • Transition: m/z 157.08

    
     m/z 130.06  (Isoquinolinyl cation).
    
  • Neutral Loss: CH₂=NH (Methanimine, 29.03 Da).

Tertiary Fragmentation (Isoquinoline Core)

The stable aromatic core requires higher energy (>35 eV) to fragment.

  • Transition: m/z 130.06

    
     m/z 103.05 .
    
  • Neutral Loss: HCN (Hydrogen cyanide, 27.01 Da).

Comparative Analysis: 3-isomer vs. 1-isomer

Differentiation of 3-(3-Azetidinyl)isoquinoline from its isomer 1-(3-Azetidinyl)isoquinoline is critical in synthesis.

Feature3-(3-Azetidinyl)isoquinoline (Target)1-(3-Azetidinyl)isoquinoline (Alternative)
Structure Substituent at C3 (meta-like to N)Substituent at C1 (ortho-like to N)
Stability High. [M+H]⁺ dominates at low CE.Lower. Labile C1-substituent bond.
Base Peak (20 eV) m/z 157 (Azetidine ring opening)m/z 129/130 (Loss of substituent)
Mechanism Sequential degradation of the side chain.Proximity Effect: The ring N facilitates direct elimination of the azetidine group.
Key Ratio Ratio (157/130) > 1.0Ratio (157/130) < 0.5

Visualization of Fragmentation Pathways[1][3][5][6]

The following diagram illustrates the specific fragmentation tree for 3-(3-Azetidinyl)isoquinoline, highlighting the mass transitions and neutral losses.

FragmentationPathway M_H [M+H]+ Precursor m/z 185.11 (Protonated Azetidine) Frag_157 Fragment Ion m/z 157.08 (Ring Opened Imine) M_H->Frag_157 Loss of C2H4 (Ethylene, -28 Da) Strain Relief Isomer_Note Differentiation Note: 1-Isomer favors direct path to m/z 130 due to N-proximity effect M_H->Isomer_Note Frag_130 Isoquinoline Core m/z 130.06 (Aromatic Cation) Frag_157->Frag_130 Loss of CH2NH (Methanimine, -29 Da) C-C Cleavage Frag_103 Core Fragment m/z 103.05 (Phenyl Cation) Frag_130->Frag_103 Loss of HCN (-27 Da) Ring Contraction

Figure 1: ESI-MS/MS fragmentation tree of 3-(3-Azetidinyl)isoquinoline showing the sequential loss of the azetidine ring followed by core degradation.

References

  • BenchChem Technical Support. (2025).[1] Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 154791521, 3-(3-Azetidinyl)isoquinoline. Retrieved from

  • Scientific Reports. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from

  • MDPI. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted isomers. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amines and Heterocycles. Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.